molecular formula C15H22N2O3 B11847105 tert-Butyl (1-(3-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate

tert-Butyl (1-(3-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate

Cat. No.: B11847105
M. Wt: 278.35 g/mol
InChI Key: PKANTJRDVSOXPM-UHFFFAOYSA-N
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Description

tert-Butyl (1-(3-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate is a chemical compound with the molecular formula C15H22N2O3 It is a derivative of azetidine, a four-membered nitrogen-containing ring, and features a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(3-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate typically involves the reaction of azetidine derivatives with tert-butyl carbamate. One common method includes the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(3-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

tert-Butyl (1-(3-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(3-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the azetidine ring can interact with various biological pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the azetidine ring.

    tert-Butyl 3-oxoazetidine-1-carboxylate: Another azetidine derivative with different substituents.

    tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: A compound with a different ring structure but similar functional groups.

Uniqueness

tert-Butyl (1-(3-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate is unique due to its combination of the azetidine ring and the hydroxymethylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl N-[1-[3-(hydroxymethyl)phenyl]azetidin-3-yl]carbamate

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)16-12-8-17(9-12)13-6-4-5-11(7-13)10-18/h4-7,12,18H,8-10H2,1-3H3,(H,16,19)

InChI Key

PKANTJRDVSOXPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C2=CC=CC(=C2)CO

Origin of Product

United States

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